![molecular formula C18H15Cl2NO3 B2553618 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide CAS No. 1448047-85-5](/img/structure/B2553618.png)
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide
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Overview
Description
“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Scientific Research Applications
Anticancer Properties
Benzofuran derivatives exhibit promising anticancer potential. Researchers have identified specific substituted benzofurans with significant cell growth inhibitory effects. For instance, compound 36 demonstrated substantial inhibition rates in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into the mechanism of action and potential clinical applications are ongoing.
Antibacterial Activity
Benzofuran compounds have been screened for antibacterial properties. While the specific activity of our compound of interest requires further study, other benzofuran derivatives have shown promise against both standard and clinical bacterial strains . Understanding their mode of action and potential therapeutic applications is crucial for combating bacterial infections.
Anti-Hepatitis C Virus (HCV) Activity
A novel macrocyclic benzofuran compound was recently discovered with anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease. Further studies are needed to elucidate its mechanism of action and evaluate its clinical efficacy .
Synthetic Applications
Researchers have developed novel methods for constructing benzofuran rings. For instance:
- Proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions. These methods contribute to the synthesis of complex benzofuran ring systems .
Drug Prospects
Given the diverse pharmacological activities of benzofuran derivatives, they hold promise as natural drug lead compounds. Investigating their structure-activity relationships and optimizing their properties could lead to novel therapeutic agents .
Mechanism of Action
Target of action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure . Without specific information on “N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE”, it’s difficult to provide an accurate description of its mode of action.
Biochemical pathways
Benzofuran derivatives can affect various biochemical pathways due to their diverse pharmacological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary widely depending on their specific structures
Result of action
The molecular and cellular effects of benzofuran derivatives can be diverse, ranging from anti-tumor to anti-viral effects
Action environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKVYOPSESUUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide |
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